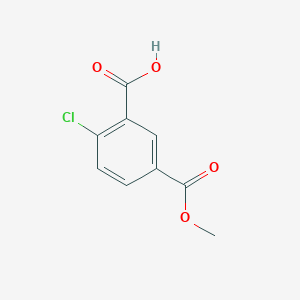

2-Chloro-5-(methoxycarbonyl)benzoic acid

Description

2-Chloro-5-(methoxycarbonyl)benzoic acid (CAS 651058-97-8) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a methoxycarbonyl (-COOCH₃) group at the 5-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. For example, it is utilized in the synthesis of hydroxamic acid derivatives through amide coupling reactions, as demonstrated in the production of histone deacetylase inhibitors . Its structural attributes, including the electron-withdrawing chlorine and ester-functionalized methoxycarbonyl group, influence its reactivity and applications in regioselective substitutions and cross-coupling reactions.

Properties

CAS No. |

651058-97-8 |

|---|---|

Molecular Formula |

C9H6ClO4- |

Molecular Weight |

213.59 g/mol |

IUPAC Name |

2-chloro-5-methoxycarbonylbenzoate |

InChI |

InChI=1S/C9H7ClO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,1H3,(H,11,12)/p-1 |

InChI Key |

YHXPAIMKXLFOOT-UHFFFAOYSA-M |

SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C(=O)O |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C(=O)[O-] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Esterification and Halogenation Starting from Methyl o-Aminobenzoate

A well-documented approach involves starting from methyl o-aminobenzoate, which undergoes iodination followed by several steps leading to the target compound or closely related intermediates:

Step A: Iodination of Methyl o-Aminobenzoate

Methyl o-aminobenzoate is treated with potassium iodide and potassium iodate in aqueous medium with methylene dichloride and glacial acetic acid at 55–60°C for 3 hours. This introduces an iodine substituent at the 5-position, yielding an intermediate compound.

Step B: Conversion to 2-Amino-5-iodo Ethyl Benzoate

The intermediate is refluxed with absolute ethyl alcohol and methanol solution at 75–80°C, followed by filtration and drying to obtain 2-amino-5-iodo ethyl benzoate.

Step C: Diazotization and Sandmeyer Reaction

The amino group is diazotized using sodium nitrite in acidic conditions at 0–5°C, then reacted with cuprous chloride at 25–30°C to replace the diazonium group with chlorine, forming 2-chloro-5-iodo ethyl benzoate.

Step D: Hydrolysis to 2-Chloro-5-iodobenzoic Acid

The ethyl ester is hydrolyzed under basic conditions (sodium hydroxide in ethanol at 70–80°C), followed by acidification to yield the carboxylic acid.

This method, although focusing on the iodo-substituted intermediate, provides a strong foundation for preparing 2-chloro-5-(methoxycarbonyl)benzoic acid by analogous substitution and esterification steps.

Multi-Step Synthesis via Nitration, Reduction, Esterification, and Halogenation

Another synthetic route involves:

- Nitration of dimethyl terephthalate or related aromatic esters to introduce a nitro group at the desired position.

- Hydrolysis of the ester to the corresponding carboxylic acid.

- Hydrogenation to reduce the nitro group to an amino group.

- Esterification to form the methoxycarbonyl group (methyl ester).

- Bromination or Chlorination to introduce the halogen substituent at the 2-position.

- Diazotization and Sandmeyer Reaction to replace the amino group with chlorine.

This route is classical and widely used for substituted benzoic acids, allowing for controlled introduction of substituents via well-established aromatic substitution and functional group interconversion reactions.

Comparative Data Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| A | Iodination | KI, KIO3, methylene dichloride, acetic acid, 55–60°C | Methyl 2-chloro-5-iodobenzoate intermediate | High yield, 3h reaction |

| B | Esterification/Reflux | Absolute ethanol, 30% methanol, 75–80°C reflux | 2-Amino-5-iodo ethyl benzoate | Reflux 1–3h, filtration step |

| C | Diazotization/Sandmeyer | NaNO2, HCl, CuCl, 0–30°C | 2-Chloro-5-iodo ethyl benzoate | 5–8h reaction, controlled temp |

| D | Hydrolysis | NaOH, ethanol, 70–80°C, acidification | 2-Chloro-5-iodobenzoic acid | 2–4h reaction, pH 1–2 final |

| Alternative | Nitration, Reduction, Halogenation | HNO3, H2, halogen source, diazotization reagents | 2-Chloro-5-(methoxycarbonyl)benzoic acid | Multi-step, classical approach |

Research Findings and Notes

- The iodination step is critical for regioselectivity and is typically performed under controlled temperature and acidic conditions to avoid over-substitution or side reactions.

- Diazotization followed by Sandmeyer reaction is a reliable method for replacing amino groups with halogens, especially chlorine, allowing for precise substitution patterns.

- Hydrolysis of esters to the corresponding carboxylic acids is efficiently achieved under basic conditions with sodium hydroxide, followed by acidification to precipitate the acid.

- Alternative synthetic routes often utilize nitration and reduction sequences to introduce amino groups, which are then converted to halogens, providing flexibility in the choice of starting materials and intermediates.

- Industrial-scale synthesis requires careful control of reaction parameters such as temperature, pH, and reagent addition rates to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Esterification: Catalysts like sulfuric acid or hydrochloric acid are used to facilitate the reaction.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

Esters: Methyl, ethyl, and other esters of 2-Chloro-5-(methoxycarbonyl)benzoic acid.

Reduced Products: Alcohols or amines derived from the reduction of the carboxylic acid group.

Scientific Research Applications

2-Chloro-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methoxycarbonyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the derivative or the specific application being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-Chloro-5-(methoxycarbonyl)benzoic acid with analogous compounds:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 2-Chloro-5-(trifluoromethyl)benzoic acid significantly lowers the pKa (~1.5) compared to the methoxycarbonyl analogue, enhancing its acidity and solubility in polar solvents .

- Reactivity : The formyl (-CHO) group in 2-Chloro-5-formylbenzoic acid allows for Schiff base formation, enabling its use in coordination chemistry and metal-organic frameworks .

- Protective Groups: The Boc-amino variant (CAS 503555-96-2) is tailored for controlled deprotection in peptide synthesis, contrasting with the methoxycarbonyl group, which is hydrolyzed under basic conditions .

Biological Activity

2-Chloro-5-(methoxycarbonyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a chloro group at the 2-position, a methoxy group at the 5-position, and a methoxycarbonyl group at the 3-position, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, including its antimicrobial, antiviral, and enzyme-inhibitory properties, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(methoxycarbonyl)benzoic acid can be represented as follows:

- Chloro group at the 2-position

- Methoxy group at the 5-position

- Methoxycarbonyl group at the 3-position

This structural configuration is believed to enhance the compound's lipophilicity and facilitate interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including 2-Chloro-5-(methoxycarbonyl)benzoic acid, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed considerable inhibition against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| 2-Chloro-5-(methoxycarbonyl)benzoic acid | Staphylococcus aureus | 15 |

| 3-Chloro-4-methoxybenzoic acid | Escherichia coli | 18 |

| Benzoic acid | Pseudomonas aeruginosa | 12 |

Antiviral Activity

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit HIV-1 replication. Modifications in the benzoic acid moiety can enhance antiviral efficacy, indicating that 2-Chloro-5-(methoxycarbonyl)benzoic acid may also possess similar properties. The chloro substituent has been shown to enhance binding affinity to viral targets, suggesting a selective inhibition profile .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly histone deacetylases (HDACs), which are crucial in regulating gene expression. Inhibition of HDACs has implications for cancer therapy due to their role in tumor growth regulation. Docking studies suggest that the chloro substituent enhances binding affinity to HDACs, indicating a potential therapeutic application .

Case Study: HDAC Inhibition

A study evaluated the enzyme inhibition potential of several benzoic acid derivatives on HDACs. The results indicated that 2-Chloro-5-(methoxycarbonyl)benzoic acid exhibited a notable reduction in HDAC activity compared to control compounds.

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized that:

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates .

- Catalysts : Palladium complexes improve coupling efficiency in cross-reactions .

- Temperature Control : Maintaining 60–80°C during esterification minimizes side-product formation .

Basic: How are purification and characterization of 2-Chloro-5-(methoxycarbonyl)benzoic acid achieved in laboratory settings?

Methodological Answer:

- Purification :

- Characterization :

Basic: What functional groups dominate the reactivity of 2-Chloro-5-(methoxycarbonyl)benzoic acid, and how do they influence its chemical behavior?

Methodological Answer:

Key functional groups:

Chlorine (Electrophilic Site) : Undergoes nucleophilic substitution (e.g., with amines or alkoxides) .

Methoxycarbonyl (Electron-Withdrawing Group) : Directs electrophilic attacks to the para position of the benzoic acid ring .

Carboxylic Acid : Forms salts with bases (e.g., NaOH) and esters via Fisher esterification .

Q. Reactivity Example :

- Hydrolysis : Under acidic conditions (H₂SO₄, H₂O), the methoxycarbonyl group converts to -COOH, generating 2-chloro-5-carboxybenzoic acid .

Advanced: What reaction intermediates are proposed in the substitution mechanisms involving 2-Chloro-5-(methoxycarbonyl)benzoic acid?

Methodological Answer:

Mechanistic studies suggest:

- SNAr (Nucleophilic Aromatic Substitution) :

- Radical Pathways : Under UV light, homolytic cleavage of the C-Cl bond generates aryl radicals, enabling coupling with alkenes .

Advanced: How is X-ray crystallography applied to resolve the structural ambiguities of 2-Chloro-5-(methoxycarbonyl)benzoic acid?

Methodological Answer:

- Data Collection : Single crystals (from ethanol/water) are analyzed using Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL refines anisotropic displacement parameters, revealing:

- Validation : R-factor <0.05 and electron density maps confirm absence of disorder .

Advanced: What strategies are employed to investigate the compound’s biological targets, and how are binding affinities quantified?

Methodological Answer:

- Target Identification :

- Affinity Quantification :

Advanced: How can conflicting data on synthetic yields or biological activity be systematically addressed?

Methodological Answer:

- Yield Discrepancies :

- DoE (Design of Experiments) : Taguchi methods optimize variables (e.g., solvent purity, catalyst loading) to identify critical factors .

- Bioactivity Variability :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.